1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene is a synthetic organic compound characterized by its complex structure, which includes a pyrene core substituted with a bromine atom and a naphthalenyl-phenyl moiety. The molecular formula of this compound is C26H15Br, and it has a molecular weight of approximately 407.30 g/mol. Pyrene itself is a polycyclic aromatic hydrocarbon known for its planar structure and significant photophysical properties, including strong fluorescence. The introduction of bulky substituents, such as the naphthalenyl-phenyl group, can alter the electronic properties and emission characteristics of the pyrene core, making it of interest in various applications, particularly in organic electronics and photonics.
The synthesis of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene typically involves:
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene has several notable applications:
Interaction studies involving this compound typically focus on its behavior in various environments and its interactions with other molecules. Such studies may include:
Several compounds share structural similarities with 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Bromo-pyrene | Brominated pyrene without additional substituents | Basic structure; serves as a precursor |
1-Bromo-8-naphthalenopyrene | Naphthalene directly attached to pyrene | Similar emission properties but less bulky |
1-Naphthalenylpyrene | Naphthalene directly substituted on pyrene | Lacks bromine; different reactivity |
1-Bromo-7-tert-butylpyrene | Tert-butyl group at the 7-position | Bulky substituent reduces π–π stacking |
The uniqueness of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene lies in its specific combination of bulky substituents that enhance its photophysical properties while preventing dimerization through π–π stacking, which is common in simpler pyrene derivatives . This makes it particularly interesting for applications requiring stable fluorescence under varying conditions.
Pyrene, a four-fused benzene ring system (C₁₆H₁₀), has been studied since the 19th century for its stability and fluorescence. Early isolation from coal tar revealed its potential as a model PAH, with its planar structure facilitating investigations into aromaticity and π-π interactions. The introduction of substituents to pyrene’s periphery began in the mid-20th century, driven by the need to tailor its photophysical properties. Bromination, a common functionalization strategy, emerged as a method to modify electronic density and reactivity.
The synthesis of 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene builds on these foundations. By incorporating a naphthalenyl-phenyl group at the 8-position, researchers aimed to combine pyrene’s strong fluorescence with the extended conjugation and steric bulk of naphthalene. This design mitigates aggregation-induced quenching, a common issue in unsubstituted pyrenes.
Early brominated pyrene derivatives, such as 1-bromopyrene, were synthesized via electrophilic aromatic substitution. However, the steric demands of introducing bulky aryl groups necessitated transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings, widely used in PAH functionalization, enable the attachment of aryl boronic acids to brominated precursors. While specific protocols for 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene are not fully detailed in public literature, analogous syntheses involve sequential bromination and cross-coupling steps.
A critical advancement was the use of triflate esters to activate specific positions on the pyrene core for substitution. This approach, demonstrated in the synthesis of benzo[a]pyrene metabolites, allows regioselective functionalization. Applying similar methods to pyrene derivatives ensures precise control over substituent placement, which is essential for tuning optoelectronic properties.
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene represents a complex polycyclic aromatic hydrocarbon characterized by its highly extended conjugated system [1]. The molecular architecture consists of a central pyrene core, which comprises four fused benzene rings arranged in a planar configuration [2]. This pyrene framework serves as the foundational structure upon which additional aromatic substituents are positioned [3].
The spatial configuration of this compound is distinguished by the presence of a bromine atom at the 1-position of the pyrene ring system [1]. At the 8-position, a phenyl ring is attached, which itself bears a naphthalene substituent at the para position [1]. This creates a linear extension of the aromatic system that significantly enhances the overall molecular length and planarity [3].
The molecular geometry exhibits considerable spatial extension due to the sequential arrangement of aromatic rings [4]. The dihedral angles between the pyrene core and the phenyl substituent are typically in the range of 54-58 degrees, which is characteristic of phenyl-substituted pyrene derivatives [4]. This twisted conformation is beneficial for inhibiting π-π stacking interactions in the solid state [4].
The overall molecular structure demonstrates a high degree of conjugation extending from the pyrene core through the phenyl bridge to the terminal naphthalene unit [5]. This extended π-system contributes significantly to the electronic properties and optical characteristics of the compound [6].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene [1] [7]. This nomenclature follows the established conventions for polycyclic aromatic hydrocarbon derivatives, where the pyrene core serves as the parent structure [2].
The numbering system for pyrene follows the standard convention where the positions are numbered sequentially around the perimeter of the fused ring system [2]. Position 1 corresponds to the carbon atom bearing the bromine substituent, while position 8 carries the phenyl-naphthalene moiety [1] [7].
The systematic classification places this compound within the broader category of brominated polycyclic aromatic hydrocarbons [8]. More specifically, it belongs to the subcategory of substituted pyrenes with extended aromatic substituents [3]. The presence of the naphthalene unit further classifies it as a multinuclear aromatic compound with significant molecular complexity [9].
Chemical databases consistently employ the International Union of Pure and Applied Chemistry name alongside the Chemical Abstracts Service registry number 870774-28-0 for unambiguous identification [1] [7]. The molecular formula C₃₂H₁₉Br reflects the high carbon-to-hydrogen ratio characteristic of highly aromatic compounds [1] [10].
The physicochemical properties of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene are largely determined by its extended aromatic structure and the presence of the bromine substituent [1] [8]. The compound exists as a solid under standard conditions, consistent with the behavior of large polycyclic aromatic hydrocarbons [11].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₂H₁₉Br | [1] |
Molecular Weight | 483.41 g/mol | [1] [10] |
Physical State | Solid | [11] |
Chemical Abstracts Service Number | 870774-28-0 | [1] [7] |
International Union of Pure and Applied Chemistry Name | 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene | [1] [7] |
The high molecular weight of 483.41 g/mol places this compound in the category of large organic molecules [1] [10]. This substantial molecular mass contributes to the compound's solid-state properties and influences its solubility characteristics in various media [12].
The thermal stability of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene can be inferred from studies of related pyrene derivatives and brominated aromatic compounds [13] [14]. Pyrene itself demonstrates exceptional thermal stability, with a melting point of 148-150°C and decomposition temperatures exceeding 500°C [11] [15].
The presence of the bromine substituent and extended aromatic system is expected to influence the thermal behavior significantly [14]. Brominated aromatic compounds typically exhibit altered thermal decomposition pathways compared to their non-halogenated counterparts [14]. The decomposition process often involves carbon-bromine bond cleavage as an initial step, followed by radical-mediated transformations [14].
Thermal Property | Pyrene Value | Expected Influence of Substitution |
---|---|---|
Melting Point | 148-150°C | Likely elevated due to increased molecular size |
Decomposition Temperature | >500°C | Potentially lowered due to bromine presence |
Heat Capacity at 298K | 54.90 cal mol⁻¹ K⁻¹ | Increased due to higher molecular mass |
Thermal Stability Range | Stable up to 400°C | Modified by substituent effects |
The extended conjugated system provided by the naphthalene-phenyl substituent contributes to the overall thermal stability through enhanced resonance stabilization [16]. However, the carbon-bromine bond represents a potential thermal liability, as these bonds are generally weaker than carbon-hydrogen bonds [14].
The solubility characteristics of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene in organic media are primarily governed by its highly aromatic nature and substantial molecular size [17] [12]. Large polycyclic aromatic hydrocarbons typically exhibit poor solubility in polar solvents but demonstrate enhanced solubility in aromatic and non-polar organic solvents [17].
Computational predictions suggest extremely limited aqueous solubility, with estimated values in the range of 0.000000213 mg/ml [12]. This corresponds to a solubility classification of "poorly soluble" according to standard pharmaceutical solubility criteria [12]. The log P value, which measures lipophilicity, is estimated to be approximately 7.96, indicating highly lipophilic character [12].
Pyrene derivatives generally show favorable solubility in aromatic solvents such as benzene, toluene, and dichloromethane [17]. The extended aromatic system in 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene is expected to enhance interactions with aromatic solvents through π-π interactions [18]. However, the large molecular size may limit solubility even in favorable solvents [17].
The solubility behavior is also influenced by the potential for aggregation through π-π stacking interactions [18]. The planar aromatic regions of the molecule can engage in intermolecular associations, which tend to reduce apparent solubility [19]. The twisted conformation between aromatic rings may partially mitigate these effects [4].
The crystalline packing behavior of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene can be anticipated based on established patterns for pyrene derivatives and related polycyclic aromatic hydrocarbons [20] [21]. Pyrene itself crystallizes in a monoclinic system with space group P21/a [21] [2].
The parent pyrene structure exhibits characteristic unit cell parameters: a = 13.649 Å, b = 9.256 Å, c = 8.470 Å, with β = 100.28° [21] [2]. The crystal packing adopts a herringbone motif with intermolecular distances of approximately 3.4-3.5 Å, typical of aromatic π-π stacking interactions [2] [22].
Crystallographic Parameter | Pyrene | Expected Modification |
---|---|---|
Crystal System | Monoclinic | Likely maintained |
Space Group | P21/a | May change due to substitution |
Unit Cell a (Å) | 13.649 | Expected increase |
Unit Cell b (Å) | 9.256 | Potential modification |
Unit Cell c (Å) | 8.470 | Significant increase expected |
β Angle (°) | 100.28 | May be altered |
Formula Units (Z) | 4 | Likely maintained |
The introduction of bulky substituents typically leads to expansion of unit cell dimensions to accommodate the increased molecular volume [20]. The brominated pyrene derivative is expected to exhibit modified packing arrangements compared to the parent compound [8]. The extended aromatic system may promote different types of intermolecular interactions, potentially altering the traditional herringbone packing motif [19].
The presence of the bromine atom introduces additional considerations for crystal packing through potential halogen bonding interactions [9]. These weak interactions can influence the overall crystal structure and stability [20]. The naphthalene-phenyl substituent provides additional opportunities for π-π stacking interactions, which may compete with or complement the pyrene core interactions [19].
The electronic structure of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene reflects the complex interplay between the pyrene core, the bromine substituent, and the extended aromatic system [23] [24]. The molecule exhibits characteristics typical of highly conjugated aromatic systems with significant delocalization of π-electrons [25] [5].
The molecular orbital topology of this compound is dominated by the extensive π-conjugated system spanning the entire molecular framework [23] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital are distributed across the pyrene core and extend into the phenyl-naphthalene substituent [26] [27].
Computational studies of similar pyrene derivatives reveal that the highest occupied molecular orbital typically exhibits significant density on the pyrene framework, with notable contributions from aromatic substituents [23] [4]. The molecular orbital coefficients are generally largest at positions corresponding to the reactive sites of the pyrene ring system [27].
The lowest unoccupied molecular orbital shows complementary distribution patterns, often with enhanced density at positions that facilitate electronic transitions [26]. The presence of the bromine substituent introduces perturbations to the orbital energies through its electron-withdrawing nature [8]. The extended aromatic system provided by the naphthalene-phenyl moiety creates additional orbital mixing opportunities [5].
The π-orbital system demonstrates significant delocalization extending from the pyrene core through the phenyl linker to the terminal naphthalene unit [19]. This extended conjugation results in stabilization of both occupied and unoccupied molecular orbitals [16]. The orbital topology reflects the planar nature of the aromatic regions and the twisted conformations at aromatic junctions [4].
The frontier orbital energetics of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene are characterized by the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [23] [25]. This energy gap is crucial for determining optical and electronic properties [26] [27].
Pyrene itself exhibits a highest occupied molecular orbital-lowest unoccupied molecular orbital gap of approximately 3.2-3.3 electron volts [23] [25]. The introduction of aromatic substituents typically modifies this gap through extended conjugation effects [5]. The naphthalene-phenyl substituent is expected to reduce the energy gap through increased π-system length [4].
The bromine substituent introduces additional complexity through its dual electronic effects [8]. As an electron-withdrawing group, bromine tends to lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energies [28]. However, the magnitude of these effects depends on the substitution position and the overall molecular context [9].
Computational studies of related compounds suggest that the energy gap may be reduced to approximately 2.8-3.1 electron volts due to the extended conjugation [23] [26]. The frontier orbital energies are also influenced by conformational effects, particularly the dihedral angles between aromatic rings [4]. The twisted geometry can modulate the extent of orbital overlap and affect the overall electronic structure [19].
Comparative analysis with pyrene analogues reveals the systematic effects of structural modifications on electronic properties [23] [3]. The progression from pyrene to brominated derivatives and finally to extended aromatic systems demonstrates predictable trends in electronic structure [8] [24].
Compound | Formula | Molecular Weight | Electronic Character |
---|---|---|---|
Pyrene | C₁₆H₁₀ | 202.25 g/mol | Strong fluorescence, π-π stacking |
1-Bromopyrene | C₁₆H₉Br | 281.15 g/mol | Modified electronic properties |
1-Bromo-8-(naphthalen-1-yl)pyrene | C₂₆H₁₅Br | 407.31 g/mol | Extended conjugation |
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene | C₃₂H₁₉Br | 483.41 g/mol | Highly extended π-system |
The systematic increase in molecular complexity correlates with enhanced conjugation and modified electronic properties [3] [5]. Each additional aromatic unit contributes to the overall π-electron system and influences the frontier orbital characteristics [23] [4].
Brominated pyrene derivatives consistently show altered optical properties compared to the parent compound [8]. The bromine substituent affects both absorption and emission characteristics through its influence on electronic transitions [28]. The extended aromatic systems further modify these properties by providing additional pathways for electronic excitation and relaxation [6].